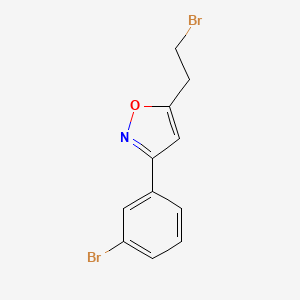

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Overview

Description

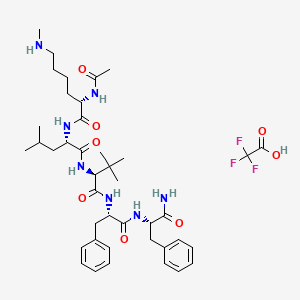

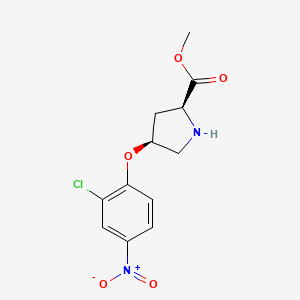

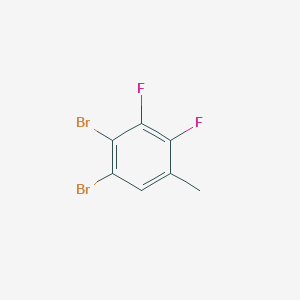

“5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 5-position with a 2-bromoethyl group and at the 3-position with a 3-bromophenyl group.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, compounds like this are often synthesized through the cyclization of the appropriate β-hydroxy oxime or β-amino nitrile, followed by substitution at the desired positions.Molecular Structure Analysis

The isoxazole ring is planar and aromatic, which means it is stable and can participate in π-stacking interactions. The bromine atoms on the ethyl and phenyl groups are good leaving groups, making those positions reactive.Chemical Reactions Analysis

The bromine atoms on the ethyl and phenyl groups make those positions reactive, so they could potentially undergo substitution reactions. The isoxazole ring could also potentially undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis

Again, without specific information, I can only make general predictions. The compound is likely to be a solid at room temperature, and due to the bromine atoms, it’s likely to have a relatively high molecular weight.Scientific Research Applications

Synthetic Applications and Derivatives

Isoxazole derivatives, including structures similar to 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole, have been extensively used as building blocks in organic synthesis. The compounds synthesized using isoxazole frameworks are utilized for various applications, including the development of compounds with potential biological activities. For instance, isoxazole derivatives have been engaged in the synthesis of diverse heterocyclic compounds, indicating the versatility of the isoxazole ring in synthetic chemistry (Rajanarendar et al., 2006), (Allin et al., 2005).

Structural Analysis and Molecular Docking

Research has also focused on the structural analysis of isoxazole derivatives. The crystal structure, molecular docking, and Hirshfeld surface computational studies have provided detailed insights into the molecular geometry and potential interaction sites of isoxazole compounds. This is crucial for understanding the compound's interaction with biological targets and for drug design purposes (Sreenatha et al., 2017).

Biomedical Applications

The biomedical applications of isoxazole derivatives are particularly notable. Isoxazoles have been identified as promising compounds for the regulation of inflammatory diseases, showcased by docking studies that explore the interaction of these compounds with biological targets (Ryzhkova et al., 2020). Additionally, compounds with an isoxazole ring have been synthesized and evaluated for their antimicrobial and antiviral activities, highlighting the therapeutic potential of these compounds (Popat et al., 2004).

Stereochemistry and Scale-Up Synthesis

The stereochemical aspects and scale-up synthesis of isoxazole-containing compounds have also been a research focus. For instance, the stereospecific synthesis of potent and selective isoxazole-containing receptor agonists demonstrates the importance of stereochemistry in enhancing the activity and selectivity of pharmaceutical compounds (Hou et al., 2017).

Safety And Hazards

The compound contains bromine atoms, so it should be handled with care as bromine-containing compounds can be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The study and application of isoxazole derivatives is a hot topic in medicinal chemistry due to their wide range of biological activities. This compound, with its reactive bromine atoms, could potentially be used as a building block in the synthesis of more complex molecules.

properties

IUPAC Name |

5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO/c12-5-4-10-7-11(14-15-10)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEHIHNLKFGKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)